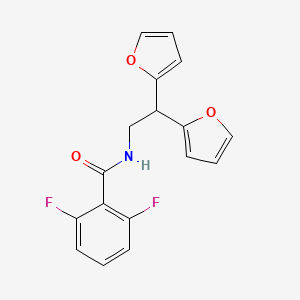

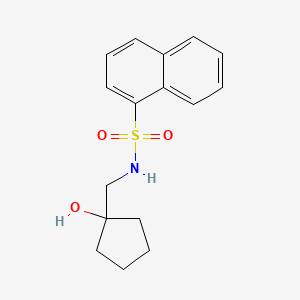

2-Amino-4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-Amino-4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenol” belongs to the class of oxadiazoles, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles and their derivatives have been reported to possess a broad spectrum of biological activity, including anti-inflammatory, anti-HIV, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, and analgesic properties .

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . Acylation of the amino group of oxadiazoles with some acid chlorides such as methyl 4-(chlorocarbonyl)benzoate, 3-nitrobenzoyl chloride, 4-methoxy-benzoyl chloride, 4-isobutylbenzoyl chloride, and chloroacetyl chloride yields the acylated compounds . Cyclization of acetamides by reaction with ammonium thiocyanate gives the thiazolidinones .Molecular Structure Analysis

Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of oxadiazole derivatives include the reaction of phenyl acetic acid derivatives with thiosemicarbazide, acylation of the amino group of oxadiazoles with acid chlorides, and cyclization of acetamides with ammonium thiocyanate .Aplicaciones Científicas De Investigación

- Researchers have synthesized various 2-amino-1,3,4-oxadiazole derivatives and evaluated their antibacterial properties against Salmonella typhi . Compounds 3, 4, 10, 11, and 15 exhibited significant activity against this pathogenic bacterium.

- Oxadiazoles, including derivatives like our compound, have been reported to possess anti-inflammatory activity . This property makes them interesting candidates for further investigation in treating inflammatory conditions.

- While not directly studied for this compound, the broader class of oxadiazoles has demonstrated analgesic effects . Further research could explore its potential as a pain-relieving agent.

- Although specific data on this compound are lacking, oxadiazoles have been evaluated for their anticancer activity . Investigating its effects on cancer cell lines could be worthwhile.

- A related compound, 3-nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan , combines nitroaminofurazan and 1,3,4-oxadiazole rings. It was synthesized and studied for its energetic properties . Such compounds are relevant in the field of explosives and propellants.

- Cyclization of acetamides derived from 2-amino-1,3,4-oxadiazoles led to thiazolidinones . These heterocyclic compounds have diverse pharmacological activities and could be explored further.

Antibacterial Activity

Anti-Inflammatory Potential

Analgesic Properties

Anticancer Evaluation

Energetic Compounds

Thiazolidinone Derivatives

Mecanismo De Acción

The mechanism of action of oxadiazole derivatives is often related to their antibacterial activity. The peptide deformylase inhibitory potential of the derivatives with strong antibacterial activity has been examined using molecular docking experiments, which describe the interaction between the active derivatives and amino acid residues found in the active site of the enzyme .

Direcciones Futuras

Oxadiazoles and their derivatives have become significant pharmacological scaffolds, particularly in the treatment of cancer disease, because of their extensive and powerful activity . Several oxadiazole compounds with di-, tri-, aromatic- and heterocyclic substitutions have been found to have strong anticancer properties . These substituted oxadiazoles have contributed to the discovery and development of anticancer drugs and have diverse mechanisms of action . Therefore, the future directions in the research of oxadiazoles and their derivatives could involve further exploration of their anticancer properties and potential applications in cancer treatment.

Propiedades

IUPAC Name |

2-amino-4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-9-12-13-10(15-9)6-3-4-8(14)7(11)5-6/h3-5,14H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIJZHSRMPGCPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C2=CC(=C(C=C2)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B2493344.png)

![N-(3-chlorophenyl)-2-({4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide](/img/no-structure.png)

![2-Bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one hydrobromide](/img/structure/B2493351.png)

![2-phenyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic Acid](/img/structure/B2493357.png)

![1-Phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2493360.png)

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid](/img/structure/B2493361.png)

![4-[2-(2,5-Dioxo-pyrrolidin-1-yl)-acetylamino]-benzoic acid ethyl ester](/img/structure/B2493362.png)